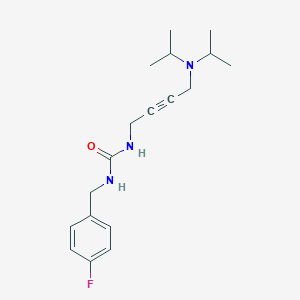

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DIBU, and it has been found to have a wide range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry Applications

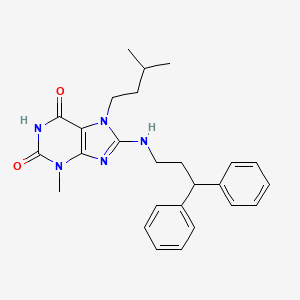

Synthetic Routes and Inhibitory Activities : The study by Jones et al. (1985) discusses the synthesis of quinazoline antifolates with various substituents, including fluorobenzyl and diisopropylamino groups, which were tested as inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Although the specific compound is not mentioned, the research highlights the importance of substituent variation in medicinal chemistry for optimizing biological activity Jones et al., 1985.

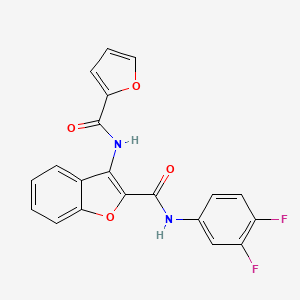

Self-assembly and Molecular Devices : Research by Lock et al. (2004) on urea-linked cyclodextrins and their ability to undergo photoisomerization showcases the potential of urea derivatives in constructing molecular devices and self-assembling structures. This suggests applications of similar compounds in nanotechnology and molecular engineering Lock et al., 2004.

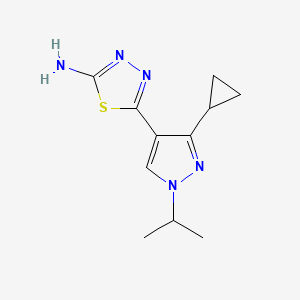

Regio- and Stereoselective Syntheses : The work by Compain et al. (2012) on the regio- and stereo-selective hydrofluorination of ynamides to produce α-fluoroenamides indicates the importance of precise synthetic strategies to create structurally defined and potentially bioactive urea derivatives Compain et al., 2012.

Materials Science and Complexation Studies

Complexation-induced Unfolding : Zimmerman et al. (2001) explore the unfolding of heterocyclic ureas to form multiply hydrogen-bonded complexes, highlighting the potential of urea derivatives in materials science for creating responsive or adaptive materials Zimmerman et al., 2001.

Metal Organic Cages : Research by Yi et al. (2012) on sulfate-templated self-assembly into tetrahedral metal organic cages using N,N'-bis(4-aminobenzyl)urea demonstrates the utility of urea derivatives in constructing complex molecular architectures for applications in catalysis, storage, or separation technologies Yi et al., 2012.

Propiedades

IUPAC Name |

1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-[(4-fluorophenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O/c1-14(2)22(15(3)4)12-6-5-11-20-18(23)21-13-16-7-9-17(19)10-8-16/h7-10,14-15H,11-13H2,1-4H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGWGHXZSVIGFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)NCC1=CC=C(C=C1)F)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Fluorosulfonyloxybenzoyl)amino]pyridine](/img/structure/B2514249.png)

![7-butyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2514254.png)

![N-(Spiro[2.5]octan-6-ylmethyl)prop-2-enamide](/img/structure/B2514255.png)

![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/no-structure.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2514262.png)

![1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2514268.png)

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2514271.png)